Extended Terminal Elimination Half-Life of N-Desethyl Sunitinib Relative to Sunitinib in Humans
N-Desethyl sunitinib demonstrates a significantly prolonged elimination half-life compared to its parent compound sunitinib in humans. The terminal elimination half-life of N-desethyl sunitinib ranges from 80 to 110 hours, whereas sunitinib exhibits a half-life of 40 to 60 hours [1]. This extended residence time has direct implications for steady-state accumulation and therapeutic drug monitoring scheduling. In contrast, in mouse models, sunitinib is eliminated rapidly with a half-life of 1.2 hours, and N-desethyl sunitinib kinetics differ accordingly [2]. The interspecies variability underscores the need for species-specific analytical validation when using this metabolite standard.
| Evidence Dimension | Terminal elimination half-life (t½) |
|---|---|
| Target Compound Data | 80–110 hours |
| Comparator Or Baseline | Sunitinib: 40–60 hours |
| Quantified Difference | Approximately 1.3- to 2.8-fold longer half-life |
| Conditions | Human pharmacokinetic studies; clinical therapeutic drug monitoring context |
Why This Matters
The extended half-life dictates that N-desethyl sunitinib persists in circulation longer than the parent drug, making its quantification essential for accurate steady-state exposure assessment in clinical pharmacology studies.
- [1] ODDB.org: Open Drug Database. Sunitinib: Metabolism and Elimination Half-Life Data. Sunitinib t½: 40–60 h; N-Desethylsunitinib t½: 80–110 h. View Source
- [2] Chen, X., Wang, Z., Liu, M., et al. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies. Biomed. Chromatogr. 2015, 29(5), 679-688. View Source
